molecular formula C6H5N3O4 B2719138 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2415641-86-8

1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2719138
CAS No.: 2415641-86-8
M. Wt: 183.123
InChI Key: DKZQXLORKLJTAN-OWOJBTEDSA-N
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Description

1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition of azides to alkynes, known as the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is often catalyzed by copper (I) iodide in the presence of a base such as sodium ascorbate. The reaction conditions are mild, and the process is highly regioselective, yielding the desired triazole derivative with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of triazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high yields. Copper-on-charcoal is commonly used as a heterogeneous catalyst in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(E)-2-carboxyethenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c10-5(11)1-2-9-3-4(6(12)13)7-8-9/h1-3H,(H,10,11)(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQXLORKLJTAN-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1C=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=NN1/C=C/C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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